2-(4-Benzoylpiperazin-1-yl)-5-chloropyrimidine
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Overview
Description
2-(4-Benzoylpiperazin-1-yl)-5-chloropyrimidine is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzoylpiperazin-1-yl)-5-chloropyrimidine typically involves the reaction of 5-chloropyrimidine with 4-benzoylpiperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the chloropyrimidine, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzoylpiperazin-1-yl)-5-chloropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) at reflux temperature.
Substitution: Amines in the presence of a base like sodium hydride in DMF at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
2-(4-Benzoylpiperazin-1-yl)-5-chloropyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Benzoylpiperazin-1-yl)-5-chloropyrimidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission . The compound may also interact with other receptors or enzymes, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another pyrimidine derivative with a piperazine moiety, studied for its acetylcholinesterase inhibitory activity.
2-(4-(4-Substituted piperazin-1-yl)benzylidene)hydrazinecarboxamide: Evaluated for its potential as a carbonic anhydrase inhibitor.
2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide: Investigated for its antifungal activity.
Uniqueness
2-(4-Benzoylpiperazin-1-yl)-5-chloropyrimidine is unique due to its specific combination of a benzoylpiperazine moiety and a chloropyrimidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and drug development.
Properties
Molecular Formula |
C15H15ClN4O |
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Molecular Weight |
302.76 g/mol |
IUPAC Name |
[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C15H15ClN4O/c16-13-10-17-15(18-11-13)20-8-6-19(7-9-20)14(21)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2 |
InChI Key |
IDBXKEREKQPZSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=N2)Cl)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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